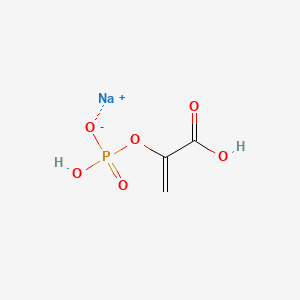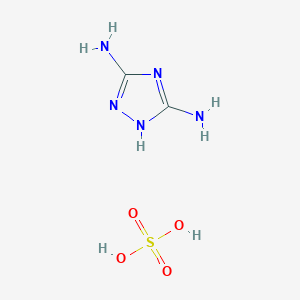
Sodium 1-carboxyvinyl hydrogenphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-carboxyvinyl hydrogenphosphate, also known as Phosphoenolpyruvic acid monosodium salt, is a compound with the molecular formula C3H4NaO6P . It has a molecular weight of 190.02 g/mol .
Molecular Structure Analysis
The molecular structure of Sodium 1-carboxyvinyl hydrogenphosphate consists of sodium, carbon, hydrogen, oxygen, and phosphorus atoms . The IUPAC name for this compound is sodium;1-carboxyethenyl hydrogen phosphate .Physical And Chemical Properties Analysis
Sodium 1-carboxyvinyl hydrogenphosphate has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 3 . The exact mass of the compound is 189.96431912 g/mol , and it has a topological polar surface area of 107 Ų .Aplicaciones Científicas De Investigación
Substrate for Kinase Reactions
Phosphoenolpyruvic acid (PEP) is a substrate for many kinases such as pyruvate kinase and phosphoenolpyruvate carboxykinase . These enzymes play a crucial role in the metabolic pathways of cells, including glycolysis and gluconeogenesis .
Role in Glycolysis and Gluconeogenesis
In glycolysis, PEP is metabolized by pyruvate kinase to yield pyruvate . This is a critical step in the glycolytic pathway, which is the process of breaking down glucose for energy. In gluconeogenesis, PEP is used to generate glucose from non-carbohydrate precursors .
Formation of Aromatic Amino Acids in Plants
In plants, PEP is involved in the formation of aromatic amino acids . These amino acids, which include phenylalanine, tyrosine, and tryptophan, are essential for protein synthesis and other metabolic processes in plants.
Role in Carbon Fixation Pathway
PEP also plays a role in the carbon fixation pathway in plants . This is the process by which plants convert carbon dioxide into organic compounds, particularly during photosynthesis.
Use in ATP Regeneration
Phosphoenolpyruvic acid monopotassium salt is used for the regeneration of ATP from ADP in enzyme-catalyzed syntheses . This is important in maintaining the energy balance in cells.
Use in Bioceramics Production
Sodium 1-carboxyvinyl hydrogenphosphate is used in the synthesis of fine powders of brushite CaHPO4·2H2O, ardealite Ca(HPO4)x(SO4)1−x·2H2O (Ca(HPO4)0.5(SO4)0.5·2H2O), and calcium sulfate dihydrate CaSO4·2H2O—all containing sodium chloride NaCl as a reaction by-product . These powders are used in the production of bioceramics, which have applications in the medical field, particularly in bone repair and replacement .
Use in Optical Trapping Assay
Phosphoenolpyruvic acid monopotassium salt has been used as a component in the buffer for an optical trapping assay . This type of assay is used to measure the forces exerted by molecular motors.
Use in In Vitro ATPase Assay
Phosphoenolpyruvic acid monopotassium salt has been used as a component in the buffer for in vitro ATPase assays . These assays are used to study the activity of ATPases, enzymes that hydrolyze ATP to ADP and inorganic phosphate .
Mecanismo De Acción
Target of Action
Sodium 1-carboxyvinyl hydrogenphosphate, also known as Phosphoenolpyruvic acid monosodium salt, is an endogenous metabolite . The primary targets of this compound are metabolic enzymes and proteases .
Mode of Action
As an endogenous metabolite, it likely interacts with its targets (metabolic enzymes and proteases) to influence various biochemical processes within the body .
Biochemical Pathways
Phosphoenolpyruvic acid, the parent compound of Sodium 1-carboxyvinyl hydrogenphosphate, plays a crucial role in several biochemical pathways. During gluconeogenesis, it is formed from oxaloacetate decarboxylation and GTP hydrolysis catalyzed by phosphoenolpyruvate carboxykinase . In plants, it is metabolized to form aromatic amino acids and also serves as a substrate for phosphoenolpyruvate carboxylase-catalyzed carbon fixation .
Result of Action
The molecular and cellular effects of Sodium 1-carboxyvinyl hydrogenphosphate’s action are likely to be diverse, given its role as an endogenous metabolite and its interaction with various metabolic enzymes and proteases . .
Propiedades
IUPAC Name |
sodium;1-carboxyethenyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P.Na/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESXXUAWVHXRGX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4NaO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-carboxyvinyl hydrogenphosphate | |
CAS RN |
53823-68-0 |
Source


|
| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium hydrogen 2-(phosphonatooxy)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOSODIUM PHOSPHOENOLPYRUVATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WW86W676S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)



![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)


